[1-[5-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol
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Overview
Description
[1-[5-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a triazinyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[5-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazinyl Group: The triazinyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazinyl ring.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate amine precursors.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazinyl or chlorophenyl groups, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, dechlorinated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-[5-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the modification of polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of [1-[5-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazinyl and chlorophenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The piperidine ring and methanol group may also contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Suberanilic Acid: An amide alkaloid with antimicrobial properties.
Uniqueness
[1-[5-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol is unique due to its combination of a triazinyl group, chlorophenyl group, and piperidine ring. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[1-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-13-3-1-12(2-4-13)14-9-17-19-15(18-14)20-7-5-11(10-21)6-8-20/h1-4,9,11,21H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODLKWFCHBRPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC(=CN=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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